

# Technical Support Center: Catalyst Deactivation in Catalytic Reforming of Naphtha

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## Compound of Interest

Compound Name: 2,3,4-Trimethylhexane

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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reforming of naphtha. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation, a critical challenge in this field. Our goal is to equip you with the knowledge to diagnose, mitigate, and manage catalyst deactivation effectively in your experimental work.

Catalytic reforming is a cornerstone process in petroleum refining, aimed at enhancing the octane number of naphtha. However, the efficiency of this process is often hampered by the deactivation of the catalysts involved.<sup>[1]</sup> Understanding the mechanisms behind this deactivation is paramount for optimizing catalyst lifetime and overall process performance.<sup>[2]</sup> The primary causes of deactivation in naphtha reforming catalysts are coke formation, poisoning by contaminants, and thermal degradation (sintering).<sup>[1][3]</sup>

## Section 1: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues related to catalyst deactivation during naphtha reforming experiments. Each problem is presented in a question-and-answer format, detailing potential causes, diagnostic steps, and corrective actions.

## Problem: Rapid Decrease in Catalyst Activity and Reformate Octane Number

Q1: My catalyst is showing a significant drop in conversion and the octane number of the reformat is decreasing much faster than expected. What are the likely causes?

A1: A rapid decline in catalyst activity is often a primary indicator of deactivation. The most common culprits are coke formation and catalyst poisoning.<sup>[1][2]</sup>

- **Coke Formation:** This is the most frequent cause of deactivation in naphtha reforming.<sup>[4]</sup> Carbonaceous deposits, or coke, physically block the active sites on the catalyst surface and within its pores.<sup>[1][5]</sup> The formation of coke is a complex process involving the polymerization and condensation of hydrocarbons on the catalyst.<sup>[6][7]</sup> For platinum-rhenium catalysts, activity loss becomes significant when carbon buildup reaches 20%.<sup>[8]</sup>
- **Catalyst Poisoning:** Impurities in the naphtha feed can act as poisons, leading to a loss of catalyst activity.<sup>[1]</sup> Sulfur compounds are a common and potent poison for reforming catalysts.<sup>[9]</sup>

### Diagnostic Steps:

- **Feedstock Analysis:** Re-evaluate the quality of your naphtha feedstock.<sup>[1]</sup> Pay close attention to the concentration of sulfur, nitrogen, and heavy metals.<sup>[1]</sup> Sulfur levels should ideally be below 0.5 ppm by weight.<sup>[9]</sup>
- **Process Parameter Review:** Examine your operating conditions. High temperatures, low hydrogen-to-hydrocarbon ratios, and high feed final boiling points can accelerate the rate of coke formation.<sup>[8]</sup>
- **Catalyst Characterization:** If possible, carefully extract a sample of the deactivated catalyst for analysis.
  - **Temperature-Programmed Oxidation (TPO):** This technique can quantify the amount of coke on the catalyst and provide insights into its nature.<sup>[10][11]</sup> Coke on the metal sites (like platinum and rhenium) typically oxidizes at lower temperatures (200-400°C), while coke on the alumina support oxidizes at higher temperatures (>500°C).<sup>[10]</sup>

- Spectroscopic Analysis: Techniques like Raman spectroscopy and  $^{13}\text{C}$  MAS NMR can help characterize the structure of the coke, which is often composed of aromatic carbon. [\[10\]](#)

#### Corrective Actions:

- Feed Pretreatment: Ensure your feedstock is adequately pretreated to remove poisons. Hydrotreating is essential for sulfur removal. [\[1\]](#)[\[9\]](#)
- Optimize Operating Conditions: Adjusting temperature, pressure, and hydrogen-to-oil ratio can help mitigate coke formation. [\[2\]](#) Increasing the hydrogen partial pressure can suppress coking. [\[12\]](#)
- Catalyst Regeneration: If coke formation is confirmed, a regeneration procedure is necessary. This typically involves a controlled burn-off of the carbon deposits in the presence of a dilute oxygen stream to restore catalyst activity. [\[2\]](#)[\[13\]](#)

## Problem: Increased Gas Yield and Decreased Liquid Product (Reformate) Yield

Q2: I'm observing an increase in the production of light gases (LPG) and a corresponding decrease in the yield of the desired C5+ reformate. What could be causing this shift in product selectivity?

A2: This symptom often points to a change in the balance of catalytic functions, frequently caused by sulfur poisoning. [\[9\]](#)

- Sulfur Poisoning: Sulfur compounds in the feed can selectively poison the metal function (dehydrogenation/hydrogenation) of the bifunctional reforming catalyst. [\[9\]](#) This leads to an increase in acid-catalyzed reactions like hydrocracking, which produces more light gases at the expense of the desired reformate. [\[9\]](#)

#### Indicators of Sulfur Poisoning:

- A decrease in hydrogen production and purity. [\[9\]](#)
- An increased rate of coking due to lower hydrogen availability. [\[9\]](#)

- A drop in the temperature differential across the reactors, especially the first one where dehydrogenation is prominent.[\[9\]](#)
- Formation of ammonium bisulfide ( $\text{NH}_4\text{HS}$ ) in cooler sections of the equipment if nitrogen is also present, leading to fouling and corrosion.[\[9\]](#)

#### Diagnostic Steps:

- Confirm Sulfur Breakthrough: Analyze the feed going into the reforming reactor for sulfur content. A failure in the upstream hydrotreating unit is a common cause.[\[9\]](#)
- Monitor Process Variables: Track hydrogen production, recycle gas purity, and reactor temperature profiles. A sudden change in these parameters often coincides with a sulfur poisoning event.[\[9\]](#)

#### Corrective Actions:

- Address the Source of Sulfur: Identify and rectify the issue in the feed pretreatment section. This may involve changing the hydrotreater catalyst or adjusting its operating conditions.[\[9\]](#)
- Catalyst Regeneration: Sulfur poisoning is often temporary and the catalyst's activity can be restored once the sulfur is removed from the feed.[\[9\]](#)[\[14\]](#) In some cases, a specific regeneration procedure involving steam treatment may be beneficial.[\[15\]](#)[\[16\]](#)

## Problem: Gradual but Consistent Decline in Catalyst Performance Over Long-Term Operation

Q3: My catalyst has been operating for an extended period, and I'm seeing a slow but steady decrease in its activity, even with regular regenerations. What long-term deactivation mechanisms should I consider?

A3: While coking is a major cause of deactivation, long-term, gradual performance decline often points to more permanent changes in the catalyst structure, primarily sintering.[\[1\]](#)[\[17\]](#)

- Sintering: At the high temperatures of catalytic reforming, the small metal particles (e.g., platinum, rhenium) on the catalyst support can migrate and agglomerate into larger particles. [\[1\]](#)[\[17\]](#) This process, known as sintering, leads to a decrease in the active metal surface area

and, consequently, a loss of catalytic activity.<sup>[17][18]</sup> Sintering is an irreversible deactivation mechanism.<sup>[17]</sup>

#### Diagnostic Steps:

- **Catalyst Characterization:** Analysis of the aged catalyst is crucial.
  - **Chemisorption:** Techniques like hydrogen chemisorption can measure the dispersion of the active metal, providing a direct indication of sintering. A lower dispersion value compared to the fresh catalyst confirms sintering.
  - **Electron Microscopy (TEM/SEM):** Transmission or scanning electron microscopy can visually show the growth of metal particles on the catalyst surface.<sup>[19]</sup>
- **Review Operating History:** Prolonged operation at very high temperatures can accelerate sintering.<sup>[1]</sup>

#### Corrective Actions and Mitigation Strategies:

- **Catalyst Design:** The choice of catalyst is important. Some modern catalysts are designed with promoters (like tin) that help to anchor the platinum and prevent agglomeration.<sup>[13][20]</sup>
- **Temperature Control:** Strict control of reactor temperatures is essential to minimize sintering.<sup>[7]</sup>
- **Catalyst Rejuvenation:** In some cases, a high-temperature oxychlorination step during regeneration can help to redisperse the platinum particles, partially reversing the effects of sintering.<sup>[12]</sup>
- **Eventual Catalyst Replacement:** Since sintering is largely irreversible, the catalyst will eventually need to be replaced at the end of its operational life.<sup>[13]</sup>

## Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation in naphtha reforming?

A1: The primary mechanisms of catalyst deactivation in catalytic reforming of naphtha are:

- Coking or Fouling: The deposition of carbonaceous material on the catalyst surface.[1][5]
- Poisoning: The chemical deactivation of active sites by impurities in the feedstock, such as sulfur, nitrogen, and metals.[1]
- Sintering or Thermal Degradation: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[1][17]

Q2: How does coke form on the catalyst?

A2: Coke formation is a complex process that begins with the formation of unsaturated intermediate products from aromatic and naphthenic hydrocarbons.[6] These intermediates then undergo polymerization and condensation reactions to form larger, polycyclic aromatic structures that deposit on both the metal and acid sites of the catalyst.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be restored through regeneration.

- For Coking: The most common regeneration method is to burn off the coke in a controlled manner with a mixture of air and inert gas.[8][13]
- For Sulfur Poisoning: This is often a reversible process, and the catalyst activity can recover once the sulfur is removed from the feed.[9][14] Specific treatments, like steam stripping, can also be employed.[15]
- For Sintering: Sintering is largely irreversible. However, some redispersion of the metal particles can be achieved through oxychlorination during the regeneration process.[12]

Q4: What analytical techniques are used to study deactivated catalysts?

A4: A variety of techniques are used to characterize deactivated catalysts and understand the deactivation mechanism:

- Temperature-Programmed Oxidation (TPO): To quantify and characterize coke deposits.[10][11]
- Spectroscopy (Raman, NMR, XPS): To determine the structure and composition of coke.[10]

- Electron Microscopy (SEM, TEM): To visualize changes in catalyst morphology and metal particle size.[\[19\]](#)
- Chemisorption: To measure the active metal dispersion and assess the extent of sintering.
- BET Surface Area Analysis: To measure changes in the catalyst's surface area and pore structure.[\[19\]](#)[\[21\]](#)

Q5: How can I minimize catalyst deactivation in my experiments?

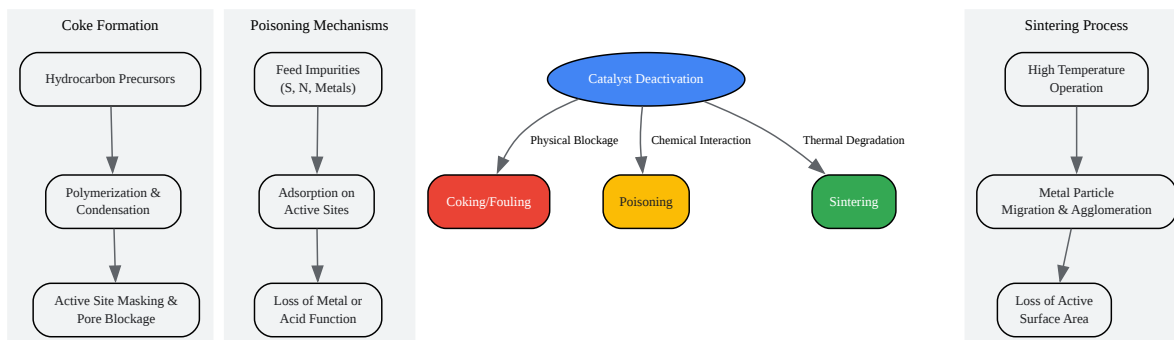
A5: To prolong catalyst life and maintain performance, consider the following:

- Feedstock Purity: Ensure thorough hydrotreating of the naphtha feed to remove sulfur, nitrogen, and other poisons.[\[1\]](#)[\[9\]](#)
- Optimized Operating Conditions: Maintain an appropriate balance of temperature, pressure, and hydrogen-to-hydrocarbon ratio to minimize coke formation.[\[2\]](#)
- Proper Catalyst Handling: Avoid exposing the catalyst to moisture and oxygen during shutdowns and startups to prevent damage.[\[2\]](#)
- Regular Monitoring: Continuously monitor key process indicators such as product yields, reactor temperatures, and pressure drops to detect early signs of deactivation.[\[2\]](#)

## Section 3: Visualizing Deactivation and Troubleshooting

### Diagram 1: Mechanisms of Catalyst Deactivation

This diagram illustrates the three primary pathways of catalyst deactivation in naphtha reforming.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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